molecular formula C19H24N2O5S B13980806 3-(Butylamino)-5-[(dimethylamino)sulfonyl]-4-phenoxybenzoic acid

3-(Butylamino)-5-[(dimethylamino)sulfonyl]-4-phenoxybenzoic acid

Cat. No.: B13980806
M. Wt: 392.5 g/mol
InChI Key: MTWIWECIKMVHAR-UHFFFAOYSA-N
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Description

3-(Butylamino)-5-[(dimethylamino)sulfonyl]-4-phenoxybenzoic acid is a complex organic compound with a unique structure that includes butylamino, dimethylamino, sulfonyl, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butylamino)-5-[(dimethylamino)sulfonyl]-4-phenoxybenzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-phenoxybenzoic acid with butylamine and dimethylamine in the presence of a sulfonylating agent. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Butylamino)-5-[(dimethylamino)sulfonyl]-4-phenoxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonyl chlorides, reduced amines, and substituted benzoic acid derivatives.

Scientific Research Applications

3-(Butylamino)-5-[(dimethylamino)sulfonyl]-4-phenoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Butylamino)-5-[(dimethylamino)sulfonyl]-4-phenoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with biological molecules, potentially inhibiting or modifying their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Butylamino)-5-[(dimethylamino)sulfonyl]-4-phenoxybenzoic acid is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C19H24N2O5S

Molecular Weight

392.5 g/mol

IUPAC Name

3-(butylamino)-5-(dimethylsulfamoyl)-4-phenoxybenzoic acid

InChI

InChI=1S/C19H24N2O5S/c1-4-5-11-20-16-12-14(19(22)23)13-17(27(24,25)21(2)3)18(16)26-15-9-7-6-8-10-15/h6-10,12-13,20H,4-5,11H2,1-3H3,(H,22,23)

InChI Key

MTWIWECIKMVHAR-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N(C)C)OC2=CC=CC=C2

Origin of Product

United States

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